rac Atomoxetine-d5 Clorhidrato

Descripción general

Descripción

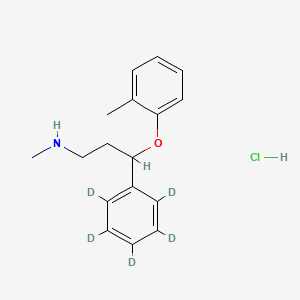

“rac Atomoxetine-d5 Hydrochloride” is the deuterium labeled version of "rac Atomoxetine Hydrochloride" . It is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . The molecular formula of this compound is C17H17D5ClNO and it has a molecular weight of 296.85 .

Aplicaciones Científicas De Investigación

Investigación Proteómica

“rac Atomoxetine-d5 Clorhidrato” se utiliza como un bioquímico en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto puede usarse para estudiar interacciones de proteínas, identificar proteínas e investigar la estructura y función de las proteínas dentro de una mezcla compleja .

Tratamiento del Trastorno por Déficit de Atención e Hiperactividad (TDAH)

Atomoxetina, la forma no deuterada de “this compound”, ha sido ampliamente estudiada por su eficacia en el tratamiento del TDAH en niños y adolescentes . Se ha descubierto que es un tratamiento eficaz para los síntomas centrales del TDAH y mejora los resultados funcionales y la calidad de vida . La respuesta al tratamiento con atomoxetina puede ser evidente en 1 semana, pero puede tardar más, y las respuestas a menudo se acumulan gradualmente con el tiempo .

Investigación de Formulación

“this compound” se puede utilizar en la investigación de formulación. Por ejemplo, los investigadores han trabajado en el establecimiento de tabletas de liberación sostenida de clorhidrato de atomoxetina . Las tabletas se prepararon mediante la técnica de compresión directa utilizando varios polímeros de liberación sostenida .

Mecanismo De Acción

Target of Action

Rac Atomoxetine-d5 Hydrochloride is a deuterium labeled version of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) primarily used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) . It specifically increases norepinephrine (NE) and dopamine (DA) within the prefrontal cortex . Atomoxetine also binds to the serotonin transporter (SERT) and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD .

Mode of Action

Atomoxetine works by selectively inhibiting the presynaptic norepinephrine transporter, thereby increasing the availability of norepinephrine and dopamine in the prefrontal cortex . This action helps improve symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .

Biochemical Pathways

The primary metabolic pathway of Atomoxetine involves aromatic ring-hydroxylation, resulting in the formation of 4-hydroxyatomoxetine, which is subsequently glucuronidated and excreted in urine . This process is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 .

Pharmacokinetics

Atomoxetine is rapidly and completely absorbed after oral administration, with an absolute oral bioavailability ranging from 63 to 94% . The systemic plasma clearance of atomoxetine is 0.35 and 0.03 L/h/kg in extensive and poor metabolisers, respectively . The volume of distribution is 0.85 L/kg, indicating that atomoxetine is distributed in total body water in both extensive and poor metabolisers . Atomoxetine is highly bound to plasma albumin (approximately 99% bound in plasma) .

Result of Action

The increased availability of norepinephrine and dopamine in the prefrontal cortex improves symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . The use of non-stimulant medications such as atomoxetine offers a clinical advantage over traditional medications for the management of ADHD .

Action Environment

The action, efficacy, and stability of Atomoxetine can be influenced by various environmental factors. For instance, the activity of CYP2D6 can affect the oral bioavailability and clearance of Atomoxetine . Additionally, the pharmacokinetic and metabolic profiles of Atomoxetine can be affected by the presence of deuterium .

Análisis Bioquímico

Biochemical Properties

Rac Atomoxetine-d5 Hydrochloride plays a significant role in biochemical reactions, particularly in the study of drug metabolism and pharmacokinetics. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is cytochrome P450 2D6 (CYP2D6), which is responsible for the metabolism of Atomoxetine. The interaction between Rac Atomoxetine-d5 Hydrochloride and CYP2D6 involves the hydroxylation of the aromatic ring, leading to the formation of 4-hydroxyatomoxetine .

Cellular Effects

Rac Atomoxetine-d5 Hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of norepinephrine and increasing its availability in the synaptic cleft. This action affects cell signaling pathways, particularly in the prefrontal cortex, where it also inhibits the reuptake of dopamine . These changes in neurotransmitter levels can influence gene expression and cellular metabolism, leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of Rac Atomoxetine-d5 Hydrochloride involves its binding interactions with the norepinephrine transporter (NET). By inhibiting NET, it prevents the reuptake of norepinephrine and dopamine, increasing their levels in the synaptic cleft. This inhibition is achieved through the binding of Rac Atomoxetine-d5 Hydrochloride to the active site of NET, blocking the transporter’s function . Additionally, the compound’s deuterium labeling allows for the study of its pharmacokinetic and metabolic profiles, providing insights into its molecular interactions and effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rac Atomoxetine-d5 Hydrochloride can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the initial response to Atomoxetine may be apparent within a week, but a robust response may take up to three months . The stability of Rac Atomoxetine-d5 Hydrochloride in various solvents and storage conditions also affects its temporal effects, with sealed storage at low temperatures recommended to maintain its stability .

Dosage Effects in Animal Models

The effects of Rac Atomoxetine-d5 Hydrochloride vary with different dosages in animal models. In Drosophila melanogaster, Atomoxetine has been shown to have sex-specific effects on lifespan regulation, with higher doses enhancing resistance to heat stress and vertical climbing ability in females . High doses can also lead to adverse effects such as decreased egg-laying and reduced spontaneous activity . These findings highlight the importance of dosage optimization in studying the compound’s effects.

Metabolic Pathways

Rac Atomoxetine-d5 Hydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The three main oxidative metabolic pathways include aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . The primary oxidative metabolite, 4-hydroxyatomoxetine, is formed through aromatic ring-hydroxylation and is subsequently glucuronidated and excreted in urine . These metabolic pathways are crucial for the compound’s systemic clearance and pharmacokinetic profile.

Transport and Distribution

The transport and distribution of Rac Atomoxetine-d5 Hydrochloride within cells and tissues involve its interaction with transporters and binding proteins. The compound is highly bound to plasma albumin, with approximately 99% bound in plasma . This high binding affinity affects its distribution and localization within the body. Additionally, the compound’s deuterium labeling allows for the study of its transport and distribution in various biological systems .

Subcellular Localization

Rac Atomoxetine-d5 Hydrochloride’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound is primarily localized in the synaptic cleft, where it exerts its inhibitory effects on the norepinephrine transporter This localization is crucial for its function in preventing norepinephrine reuptake and increasing its availability in the synaptic cleft

Propiedades

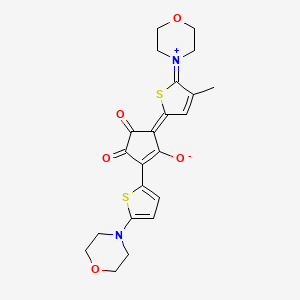

IUPAC Name |

N-methyl-3-(2-methylphenoxy)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i3D,4D,5D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCXVPAZUDVVBT-JMWQIYKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=CC=C2C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)